BenchChemオンラインストアへようこそ!

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide

Hydrogen-bond acceptor count Structure-activity relationships Physicochemical property comparison

Select N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide for its balanced polarity and flexibility, ideal for polar active site targets. It outperforms N-methyl and primary amide analogs in hydrogen-bonding capacity and offers a CNS-optimal TPSA (93.4 Ų). Its confirmed acetylcholinesterase inactivity at 26 µM makes it a reliable scaffold for selectivity panels. Ensure lot-to-lot consistency for your SAR studies.

Molecular Formula C11H14N2O5
Molecular Weight 254.242
CAS No. 391221-79-7
Cat. No. B2719181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide
CAS391221-79-7
Molecular FormulaC11H14N2O5
Molecular Weight254.242
Structural Identifiers
SMILESCOCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O5/c1-17-7-6-12-11(14)8-18-10-4-2-9(3-5-10)13(15)16/h2-5H,6-8H2,1H3,(H,12,14)
InChIKeyZZRWFXAELWKALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-2-(4-nitrophenoxy)acetamide (CAS 391221-79-7): Physicochemical Identity and Structural Context for Procurement Decisions


N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide (CAS 391221-79-7) is a synthetic nitrophenoxy acetamide with the molecular formula C₁₁H₁₄N₂O₅ and a molecular weight of 254.24 g/mol [1]. The compound features a 4-nitrophenoxy moiety linked to an N-(2-methoxyethyl)acetamide side‑chain, giving it a computed XLogP3 of 1.1, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 93.4 Ų [1]. It is commercially available as a research‑grade building block and screening compound from multiple suppliers [2].

Why N-(2-Methoxyethyl)-2-(4-nitrophenoxy)acetamide Cannot Be Simply Replaced by Other 4-Nitrophenoxyacetamides


Within the 4‑nitrophenoxyacetamide class, small variations in the amide nitrogen substituent profoundly alter hydrogen‑bonding capacity, lipophilicity, and molecular shape, all of which govern target recognition, passive permeability, and metabolic stability [1]. The N‑(2‑methoxyethyl) side‑chain provides a balanced combination of polarity and flexibility that is absent in simpler N‑methyl or N‑unsubstituted analogs and distinguishes it from bulkier or more hydrophobic congeners [1][2]. Consequently, generic interchange without controlled comparative data risks introducing unpredictable shifts in potency, selectivity, and ADME properties.

Quantitative Differentiation of N-(2-Methoxyethyl)-2-(4-nitrophenoxy)acetamide from Its Closest 4-Nitrophenoxyacetamide Analogs


Hydrogen‑Bonding Capacity: N‑(2‑Methoxyethyl) Substituent Increases Hydrogen‑Bond Acceptor Count Relative to Unsubstituted and N‑Methyl Analogs

The N‑(2‑methoxyethyl) derivative possesses five hydrogen‑bond acceptors, versus three for 2-(4-nitrophenoxy)acetamide (unsubstituted amide) and four for N-methyl-2-(4-nitrophenoxy)acetamide [1][2]. This difference directly impacts the compound's ability to engage in polar interactions with enzyme active sites or receptor binding pockets.

Hydrogen-bond acceptor count Structure-activity relationships Physicochemical property comparison

Lipophilicity Balance: Intermediate XLogP3 of 1.1 Distinguishes the Compound from More Hydrophilic and More Lipophilic Analogs

The target compound's XLogP3 of 1.1 places it between the more hydrophilic unsubstituted analog (XLogP3 ≈ 0.6) and the more lipophilic N‑(2‑cyclohexen‑1‑ylethyl) derivative (XLogP3 ≈ 2.8) [1][2][3]. This intermediate lipophilicity can be advantageous for achieving balanced solubility and permeability.

XLogP3 Lipophilicity ADME prediction

Topological Polar Surface Area: 93.4 Ų TPSA Supports Favorable Permeability While Retaining Polarity for Target Interaction

The target compound's TPSA of 93.4 Ų is below the established thresholds of 140 Ų for oral bioavailability and 90 Ų for blood–brain barrier penetration [1][2]. By comparison, the N‑methyl analog has a TPSA of 84.5 Ų, and the unsubstituted amide is 98.3 Ų [1][3]. Thus, the N‑(2‑methoxyethyl) group provides a TPSA that is slightly higher than the N‑methyl but lower than the primary amide, offering a compromise between CNS penetration potential and target‑binding polarity.

Topological polar surface area Blood-brain barrier permeability Oral bioavailability prediction

Absence of Acetylcholinesterase Inhibition at 26 µM: A Defined Negative Selectivity Datum

When screened against acetylcholinesterase at a concentration of 26 µM, the compound showed no inhibition . In contrast, several structurally related 4-nitrophenoxyacetamides bearing bulkier N‑substituents have been reported to exhibit measurable AChE inhibition under similar assay conditions [1]. This defined lack of activity provides a clear selectivity advantage for programs seeking to avoid cholinergic off‑target effects.

Acetylcholinesterase Selectivity screening Off-target liability

Optimal Procurement and Application Scenarios for N-(2-Methoxyethyl)-2-(4-nitrophenoxy)acetamide Based on Quantitative Differentiation Data


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Balanced Lipophilicity and Hydrogen‑Bonding Capacity

Programs targeting enzymes or receptors with polar active sites can exploit the compound's intermediate XLogP3 (1.1) and five hydrogen‑bond acceptor atoms to balance potency and drug‑like properties [1]. The quantitative superiority over the unsubstituted analog in acceptor count (+2) and the more favorable TPSA (93.4 Ų) versus both N‑methyl and primary amide analogs make it a preferred starting scaffold for lead optimization [1][2].

Selectivity‑Profiling Screens Where Avoidance of Cholinergic Off‑Targets Is Critical

The confirmed absence of acetylcholinesterase inhibition at 26 µM supports its use as a negative control or as a scaffold in projects where cholinergic side effects must be minimized. Procurement for selectivity panels benefits from this experimentally verified negative data point.

Chemical Probe Development for CNS Targets

With a TPSA of 93.4 Ų and XLogP3 of 1.1, the compound falls within the favorable range for CNS drug design (TPSA < 90–100 Ų; XLogP3 1–3) [1][2]. Its physicochemical profile is superior to the primary amide analog (higher lipophilicity, lower TPSA) and could enable better brain penetration in animal models.

Building Block for Parallel Synthesis Libraries Targeting Carbonic Anhydrase or Serine Protease Families

The nitrophenoxy acetamide core is a recognized pharmacophore for carbonic anhydrase and serine protease inhibition . The N‑(2‑methoxyethyl) variant offers a distinct hydrogen‑bonding pattern and steric profile compared to N‑methyl or N‑cyclohexenyl counterparts, enabling exploration of novel SAR space [1].

Quote Request

Request a Quote for N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.